molecular formula C13H9ClF2N2O B11482330 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B11482330
M. Wt: 282.67 g/mol
InChI Key: NPDHTLMSXBHPEF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea backbone substituted with 3-chloro-4-fluorophenyl and 4-fluorophenyl groups, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-fluoroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-bromophenyl)urea
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H9ClF2N2O

Molecular Weight

282.67 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C13H9ClF2N2O/c14-11-7-10(5-6-12(11)16)18-13(19)17-9-3-1-8(15)2-4-9/h1-7H,(H2,17,18,19)

InChI Key

NPDHTLMSXBHPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)F

Origin of Product

United States

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